5-Nonanone, 4-hydroxy-
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Overview
Description
5-Nonanone, 4-hydroxy-: is an organic compound with the molecular formula C9H18O2 It is a hydroxyketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One method involves the nucleophilic substitution reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent.
Oxidation of Nonanal: Another common method is the oxidation of nonanal using an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of 5-Nonanone, 4-hydroxy- often involves large-scale oxidation processes, utilizing robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form alcohols, such as 4-methyl-5-nonanol.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lithium, magnesium, or zinc halides for nucleophilic substitution.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols (e.g., 4-methyl-5-nonanol).
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Studied for its reactivity and potential as a building block in organic synthesis .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-Nonanone, 4-hydroxy- involves its interaction with various molecular targets through its hydroxyl and ketone groups. It can form covalent adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues . This interaction can affect cellular signaling pathways, influencing processes such as cell cycle regulation and apoptosis .
Comparison with Similar Compounds
5-Nonanone: A symmetrical ketone with similar structural features but lacking the hydroxyl group.
4-Hydroxy-2-nonenal: An α,β-unsaturated hydroxyalkenal with similar reactivity but different structural properties.
Uniqueness:
- The presence of both hydroxyl and ketone groups in 5-Nonanone, 4-hydroxy- makes it a versatile compound with unique reactivity compared to its analogs.
- Its ability to participate in both oxidation and reduction reactions, as well as form covalent adducts with proteins, distinguishes it from other similar compounds .
Properties
CAS No. |
89393-09-9 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-hydroxynonan-5-one |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-9(11)8(10)6-4-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
IABSAARXCAQGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCC)O |
Origin of Product |
United States |
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